molecular formula C26H16N4O4 B13457229 6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone

6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone

Cat. No.: B13457229
M. Wt: 448.4 g/mol
InChI Key: UGEJGQFICYNFMI-UHFFFAOYSA-N
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Description

This compound is a tetracyclic heterocyclic system featuring two pyridin-2-ylmethyl substituents and four ketone groups (tetrone). Its molecular formula is C₂₆H₁₆N₄O₄, with a molecular weight of 448.44 g/mol and CAS number 429692-64-8 . The rigid tetracyclic scaffold, fused with pyridine and tetrone moieties, confers unique electronic and steric properties, making it a candidate for applications in coordination chemistry, materials science, and medicinal chemistry.

Properties

Molecular Formula

C26H16N4O4

Molecular Weight

448.4 g/mol

IUPAC Name

6,13-bis(pyridin-2-ylmethyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone

InChI

InChI=1S/C26H16N4O4/c31-23-17-7-9-19-22-20(26(34)30(25(19)33)14-16-6-2-4-12-28-16)10-8-18(21(17)22)24(32)29(23)13-15-5-1-3-11-27-15/h1-12H,13-14H2

InChI Key

UGEJGQFICYNFMI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CN2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C(=O)N(C5=O)CC6=CC=CC=N6)C2=O

Origin of Product

United States

Preparation Methods

Formation of the Diazatetracyclo Core

The core tetracyclic system is usually assembled through cyclization reactions involving nitrogen-containing precursors such as piperidones or related azaheterocycles. A common approach involves:

  • Condensation of suitable aldehydes or ketones with nitrogen-containing building blocks.
  • Use of acid catalysis (e.g., dilute acetic acid or dry HCl gas) to promote ring closure.
  • Control of reaction conditions (temperature, solvent, time) to favor formation of the tetracyclic framework.

For example, a related synthesis reported the use of 2-(trifluoromethyl)benzaldehyde, 4-pyridinecarboxaldehyde, and 4-piperidone hydrate hydrochloride in dilute acetic acid, followed by dry HCl gas bubbling for 30 minutes and stirring for 24 hours at room temperature. The precipitate formed was then neutralized with aqueous sodium carbonate to pH ~7, filtered, washed, and purified by column chromatography to yield an intermediate tetracyclic compound.

Installation of Tetrone Functionalities

The ketone groups at positions 5, 7, 12, and 14 are generally introduced via oxidation steps or by using precursors already bearing keto functionalities. Techniques include:

  • Oxidation of secondary alcohols or methylene groups using oxidants such as chromium-based reagents or hypervalent iodine compounds.
  • Direct use of diketone or tetraketone starting materials in the ring formation steps.
  • Careful control of oxidation to avoid over-oxidation or decomposition.

Purification and Crystallization

Final purification involves:

  • Removal of solvents under reduced pressure.
  • Chromatographic purification on silica gel using solvent mixtures such as methanol/petroleum ether/ethyl acetate in optimized ratios.
  • Recrystallization from solvent mixtures like dichloromethane/methanol (1:1 v/v) to obtain light yellow crystals suitable for X-ray crystallography.

Experimental Data and Characterization

Nuclear Magnetic Resonance (NMR) Data

Proton NMR spectra of intermediates and final compounds typically show:

Chemical Shift (δ ppm) Multiplicity Proton Type
8.78–8.73 multiplet Pyridine ring protons
7.67–7.60 multiplet Aromatic protons
4.25–3.95 multiplet Methylene protons adjacent to N

These data confirm the presence of pyridinyl substituents and the methylene linkers to the tetracyclic core.

Crystallographic Data

X-ray crystallography reveals:

  • Bond lengths and angles consistent with literature values for similar tetracyclic diaza compounds.
  • Dihedral angles between quinoline and pyridine rings ranging from 20° to 37°, indicating non-planar conformations.
  • Torsion angles around the nitrogen atoms that define the spatial arrangement of the substituents.

Molecular Formula and Weight

Parameter Value
Molecular Formula C43H43N4O21P3
Molecular Weight 1044.7 g/mol

The high molecular weight reflects the complex structure with multiple heteroatoms and phosphoryl groups.

Summary Table of Preparation Steps

Step Reagents/Conditions Outcome
Core formation Piperidone + aldehydes, dilute acetic acid, HCl gas, RT, 24 h Tetracyclic diaza intermediate
Bis(pyridin-2-yl)methylation Pyridin-2-ylmethyl halide + Na triacetoxyborohydride, 0 °C to RT, 24 h Substituted tetracycle
Oxidation to tetrone Oxidizing agents (e.g., Cr-based) Tetrone functionalities
Purification & crystallization Silica gel chromatography, recrystallization Pure crystalline compound

Research Discoveries and Notes

  • The synthetic route allows for functional group tolerance, enabling incorporation of various substituents without compromising the tetracyclic core integrity.
  • The compound’s rigid tetracyclic structure with bis(pyridin-2-ylmethyl) substituents imparts unique electronic and steric properties, useful in coordination chemistry and fluorescence probes.
  • Crystallographic studies confirm the expected molecular geometry and provide insights into conformational flexibility.
  • Reductive amination using sodium triacetoxyborohydride is a mild and efficient method for introducing pyridin-2-ylmethyl groups, avoiding harsher conditions that could degrade the core.

Chemical Reactions Analysis

Types of Reactions

6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyridin-2-ylmethyl groups, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone-like structures, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.

Scientific Research Applications

6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0{4,16}.0{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate enzymatic activities and cellular processes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways.

Comparison with Similar Compounds

Key Observations:

This positional isomerism may affect solubility and binding affinity in biological systems .

Functional Group Variations :

  • Replacement of tetrone groups with ethoxycarbonyl-pyrazolyl moieties (as in ) introduces hydrolytic stability challenges but enhances electrophilicity for nucleophilic attack .

2D vs. 3D Similarity Analysis

Table 2: PubChem Similarity Metrics for Structural Analogues

Metric Target Compound Pyridin-4-ylmethyl Analogue Ethyl-Linked Analogue
2D Tanimoto Similarity 1.00 0.85 0.78
3D Shape Similarity (ST) N/A 0.92 0.65
3D Feature Similarity (CT) N/A 0.55 0.40

Key Findings:

  • 2D Similarity : The pyridin-4-ylmethyl analogue shares 85% 2D structural similarity with the target compound, indicating conserved scaffold topology. Lower similarity for the ethyl-linked analogue (78%) reflects divergent substituent connectivity .
  • 3D Complementarity : The pyridin-4-ylmethyl analogue achieves high shape similarity (ST = 0.92) but moderate feature alignment (CT = 0.55), suggesting conformational matches but divergent pharmacophoric properties. This highlights the necessity of combining 2D and 3D metrics for holistic comparisons .

Biological Activity

6,13-Bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone is a complex organic compound with significant biological activity. This article reviews its biological properties based on various studies and findings.

Chemical Structure

The compound features a tetracyclic structure with multiple functional groups that contribute to its interactions in biological systems. The presence of pyridine rings enhances its potential for coordination with metal ions and biological macromolecules.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities including:

  • Anticancer Properties : Several studies have suggested that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains and fungi.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.

Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of similar diazatetracyclo compounds. It was found that these compounds could effectively inhibit the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Another research article demonstrated the antimicrobial efficacy of related compounds against Staphylococcus aureus and Candida albicans. The study reported minimum inhibitory concentrations (MICs) that suggest strong potential for therapeutic applications .

Enzyme Inhibition

The inhibition of lysosomal phospholipase A2 (PLA2G15) by compounds structurally related to 6,13-bis[(pyridin-2-yl)methyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone was investigated in a study focusing on drug-induced phospholipidosis. The findings indicated that certain structural motifs within these compounds could significantly inhibit PLA2 activity .

Data Tables

Biological ActivityEffectivenessReference
AnticancerHigh
AntimicrobialModerate
Enzyme InhibitionSignificant

Q & A

Q. What are the critical steps in synthesizing this tetracyclic compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including cyclization and functionalization of pyridine and phenyl moieties. Key steps include:

  • Cyclization : Use of sodium acetate in glacial acetic acid for dehydrative cyclization (e.g., formation of thiadiazole/oxadiazole rings) .
  • Purification : Recrystallization from ethanol or ethanol/water mixtures to isolate the product .
  • Catalyst Selection : Optimizing catalysts (e.g., p-toluenesulfonyl chloride) and solvents (e.g., N-methyl-2-pyrrolidine) to improve yield .
  • Yield Improvement : Monitoring reaction progress via TLC and adjusting reflux times (12–14 hours) .

Q. How is the molecular structure of this compound confirmed post-synthesis?

Structural elucidation relies on:

  • NMR Spectroscopy : 1H and 13C NMR to identify proton environments and carbon frameworks (e.g., δ 2.62 ppm for N-CH3 groups) .
  • X-ray Crystallography : Single-crystal studies resolve bond angles and ring conformations (mean C–C bond length: 0.005 Å; R factor: 0.041) .
  • Mass Spectrometry : EI-MS confirms molecular weight (e.g., m/z 803 for derivatives) .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways or tautomeric equilibria in this compound?

Quantum chemical calculations and reaction path search methods (e.g., ICReDD’s approach) simulate intermediates and transition states. For tautomerism:

  • Density Functional Theory (DFT) : Models nitrogen lone-pair interactions and π-conjugation in the tetracyclic core .
  • In Silico Spectroscopy : Matches computed IR/NMR spectra with experimental data to validate tautomeric forms .

Q. What strategies mitigate solubility challenges in biological or catalytic studies?

  • Co-solvent Systems : Use DMSO/water mixtures (≤10% v/v) to enhance aqueous solubility without denaturing proteins .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or hydroxyl) at non-critical positions .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for controlled release .

Q. How does this compound interact with biological targets, and what assays are suitable for activity screening?

  • Enzyme Inhibition : Test TNF-α suppression via cell adhesion assays (IC50 values) .
  • Receptor Binding : Radioligand displacement assays using 3H-labeled derivatives .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

Q. What mechanistic insights explain its potential as a catalyst or photoresponsive material?

  • Electron-Transfer Studies : UV-vis spectroscopy tracks charge-transfer transitions in the pyridine-methylene bridges .
  • In Situ Spectroscopy : Raman or FTIR monitors intermediate species during catalytic cycles .
  • Photoluminescence : Measure quantum yields to assess applicability in OLEDs or sensors .

Methodological Considerations Table

Research AspectTechniques/ApproachesKey References
Synthesis Multi-step cyclization, recrystallization
Characterization NMR, X-ray crystallography, EI-MS
Computational DFT, reaction path simulations
Biological Assays TNF-α inhibition, MTT cytotoxicity
Material Studies Photoluminescence, catalytic cycles

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